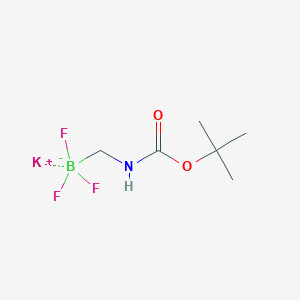

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate

Beschreibung

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate (CAS: 1314538-55-0, molecular formula: C₆H₁₂BF₃KNO₂) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its Boc-protected aminomethyl group enhances stability during synthesis while enabling post-coupling deprotection to free amines, making it valuable in pharmaceutical and materials science applications . This article compares its structural, physical, and reactive properties with analogous potassium trifluoroborates.

Eigenschaften

IUPAC Name |

potassium;trifluoro-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOSBCPWIQUNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314538-55-0 | |

| Record name | Potassium (aminomethyl)trifluoroborate, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate typically involves the reaction of an amino ester with a trifluoroborate salt. The general synthetic route includes the following steps :

Reaction of Amino Ester with Trifluoroborate Salt: The amino ester is reacted with a trifluoroborate salt to form an intermediate amino ester trifluoroborate.

Formation of Potassium Salt: The intermediate is then treated with potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[][3].

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, aryl halides, and bases such as potassium carbonate.

Conditions: Typical reaction conditions involve heating the reaction mixture to temperatures around 85°C and using solvents like toluene and water[][3].

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials[3][3].

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate is characterized by the following properties:

- Molecular Formula : C₆H₁₂BF₃KNO₂

- Molecular Weight : 237.07 g/mol

- CAS Number : 1314538-55-0

- Purity : Typically ≥ 95%

- Physical Form : Solid, requiring proper storage conditions (e.g., -20°C) to maintain stability .

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or heteroaryl halides and boron-containing nucleophiles. The use of this compound as a nucleophile provides several advantages:

- Functional Group Tolerance : It exhibits broad substrate scope and compatibility with various functional groups, facilitating diverse synthetic pathways.

- Stability and Handling : The compound is air- and moisture-stable, making it easier to handle in laboratory settings .

Synthesis of Aminomethyl Derivatives

This compound serves as a versatile scaffold for introducing aminomethyl groups into organic molecules. This application is particularly useful in medicinal chemistry for synthesizing bioactive compounds and pharmaceuticals .

Reagent in Organic Synthesis

The compound can also function as a reagent in various organic transformations, including:

- Nucleophilic Substitution Reactions : It can act as a nucleophile in substitution reactions, allowing for the modification of complex organic structures.

- Formation of Heterocycles : Its reactivity can be harnessed to construct heterocyclic compounds, which are prevalent in many natural products and drugs .

Case Study 1: Cross-Coupling with Aryl Halides

In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in cross-coupling reactions with aryl bromides. By optimizing reaction conditions (e.g., solvent ratios and reaction time), they achieved significant yields of the desired products, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Synthesis of Bioactive Compounds

Another investigation focused on utilizing this trifluoroborate compound to synthesize aminomethyl derivatives that exhibited promising biological activity. The study highlighted how modifications using this reagent led to improved potency and selectivity in targeting specific biological pathways, underscoring its importance in drug development .

Wirkmechanismus

The mechanism of action of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The trifluoroborate group transfers to the palladium center, forming a palladium-aryl-boron complex.

Reductive Elimination: The complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Boc-protected aminomethyl group (target compound) introduces both steric bulk and polarity, enhancing solubility in polar solvents compared to lipophilic analogs like phenyl or thiophene derivatives .

- Bromomethyltrifluoroborate (CAS: 888711-44-2) lacks a protective group, making it more reactive but less stable under basic conditions .

Physical Properties

Key Observations :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency :

- Target Compound : Demonstrates moderate reactivity with aryl chlorides, requiring Pd catalysts (e.g., Pd(OAc)₂) and elevated temperatures (80–100°C) . The Boc group remains intact during coupling, enabling downstream deprotection .

- Bromomethyltrifluoroborate : Highly reactive under similar conditions but prone to side reactions (e.g., β-hydride elimination) without protective groups .

- Phenyltrifluoroborate : Reacts efficiently at room temperature with electron-deficient aryl halides but struggles with sterically hindered substrates .

Biologische Aktivität

Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, with the chemical formula C₆H₁₂BF₃KNO₂ and CAS number 1314538-55-0, is a compound that has garnered attention for its potential applications in organic synthesis and biological research. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Weight : 237.07 g/mol

- Molecular Formula : C₆H₁₂BF₃KNO₂

- Purity : Typically ≥ 95%

- Storage Conditions : Should be stored sealed in dry conditions at -20°C.

This compound functions primarily as a reagent in organic synthesis, particularly in coupling reactions. Its trifluoroborate moiety allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for the formation of biaryl compounds. The compound is known to facilitate C–H activation reactions without the need for transition metal catalysts, making it a valuable tool in synthetic chemistry .

Biological Activity

The biological activity of this compound has been investigated primarily through its role as a synthetic intermediate rather than as a direct therapeutic agent. Notably, it has been involved in the synthesis of compounds with potential anticancer properties. For instance, research indicates that derivatives synthesized using this compound exhibit significant cytotoxicity against cancer cell lines, including HeLa cells, with an IC50 value of 5.72 µM .

Case Studies

- Synthesis of Anticancer Agents :

-

Cross-Coupling Reactions :

- A series of experiments demonstrated that this compound could effectively facilitate Suzuki-Miyaura cross-coupling reactions under mild conditions. The reactions yielded biaryl products with high efficiency and selectivity, showcasing the compound's utility in synthesizing biologically active molecules .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 237.07 g/mol |

| Purity | ≥ 95% |

| Solubility | 0.68 mg/ml |

| Biological Activity (IC50) | 5.72 µM (HeLa cells) |

| Storage Temperature | -20°C |

Q & A

Basic: What are the standard synthetic routes for Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate?

Answer:

The compound is typically synthesized via a two-step lithiation-boronation sequence. A general procedure (GP2) involves:

Lithiation : Reacting a Boc-protected precursor (e.g., tert-butyl carbamate) with a strong base like n-BuLi (1.5 equiv) in anhydrous THF at low temperatures (−78°C) to generate a reactive organolithium intermediate .

Boronation : Treating the intermediate with triisopropyl borate (3.0 equiv), followed by quenching with aqueous KHF₂ (3.0 equiv) to form the trifluoroborate salt. The product is isolated via filtration and purified by recrystallization .

Key Parameters :

- Yield: ~55–88% (depending on precursor and reaction scale) .

- Purity: Confirmed by ¹H/¹⁹F NMR and X-ray crystallography .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

This trifluoroborate is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for constructing C(sp³)–C(sp²) bonds. Applications include:

- Pharmaceutical Intermediates : Synthesis of arylethylamines (e.g., coupling with aryl halides to generate bioactive molecules) .

- Heterocycle Functionalization : Coupling with indole derivatives for drug discovery .

Methodological Insight : - Use Pd(PPh₃)₄ (2–5 mol%) as a catalyst.

- Optimize solvent (DME/H₂O or THF/H₂O) and base (K₂CO₃ or Cs₂CO₃) for solubility and reactivity .

- Typical reaction temperature: 80–100°C, with yields up to 85% .

Basic: What safety precautions are necessary when handling this compound?

Answer:

Refer to safety data sheets (SDS):

- Hazards : Skin/eye irritation (GHS Category 2/2A); avoid direct contact .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and store under dry inert gas (e.g., N₂) to prevent hydrolysis .

- Spill Management : Neutralize with NaHCO₃ and collect residues in sealed containers .

Advanced: How can cross-coupling yields be optimized when using this reagent?

Answer:

Key factors for optimization:

Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance activity and cost .

Solvent Effects : Polar aprotic solvents (DME, THF) enhance solubility, while aqueous bases (K₂CO₃) facilitate transmetalation .

Temperature Control : Reflux conditions (80–100°C) improve reaction rates but may degrade heat-sensitive substrates .

Additives : Use phase-transfer agents (e.g., TBAB) for biphasic systems .

Case Study : Coupling with 3-(chloromethyl)pyridine achieved 55% yield under reflux (3 h) .

Advanced: How does the Boc-protecting group influence reactivity compared to other groups?

Answer:

The Boc group:

- Stabilizes the Amine : Prevents undesired side reactions (e.g., oxidation) during synthesis .

- Modulates Electronic Effects : Electron-withdrawing nature enhances the electrophilicity of the boron center, facilitating transmetalation in cross-couplings .

- Ease of Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM), enabling post-functionalization .

Comparative Data :

| Protecting Group | Coupling Yield (%) | Deprotection Conditions |

|---|---|---|

| Boc | 85 | TFA, 0°C, 1 h |

| Cbz | 72 | H₂/Pd, 24 h |

Advanced: How can structural and stability studies inform experimental design?

Answer:

X-ray Crystallography :

- B–C Bond Length : 1.596–1.600 Å (close to average for trifluoroborates), indicating stability .

- Crystal Packing : Hydrogen bonding and K⁺ coordination (K–F: 2.58–2.99 Å) influence solubility and hygroscopicity .

Stability Tests : - Thermal : Stable up to 150°C (TGA data).

- Hydrolytic : Degrades in H₂O; store in anhydrous THF/MeCN .

Advanced: How to resolve contradictions in reported reaction conditions?

Answer:

Discrepancies in optimal temperatures or catalysts often stem from:

- Substrate Electronic Effects : Electron-deficient aryl halides require higher Pd loading .

- Solvent Purity : Trace moisture in THF reduces yields; use molecular sieves .

Troubleshooting Workflow :

Verify reagent purity (NMR, XRD).

Screen catalysts/solvents systematically.

Monitor reaction progress (TLC/GC-MS).

Advanced: What analytical methods are critical for characterizing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.